molecular formula C11H20N2O2 B3233615 [4-(Cyclopropyl-methyl-amino)-piperidin-1-yl]-acetic acid CAS No. 1353947-63-3

[4-(Cyclopropyl-methyl-amino)-piperidin-1-yl]-acetic acid

Cat. No.: B3233615
CAS No.: 1353947-63-3
M. Wt: 212.29 g/mol
InChI Key: PFCWTHCCPNDPSX-UHFFFAOYSA-N
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Description

[4-(Cyclopropyl-methyl-amino)-piperidin-1-yl]-acetic acid is a piperidine-based acetic acid derivative characterized by a cyclopropyl-methyl-amino substituent at the 4-position of the piperidine ring. This compound is part of a broader class of small molecules designed to modulate biological targets such as G-protein-coupled receptors (GPCRs) or enzymes. The compound’s molecular weight is 254.33 g/mol, with an InChI key of HLUXBTXZRKKKPG-UHFFFAOYSA-N .

Properties

IUPAC Name

2-[4-[cyclopropyl(methyl)amino]piperidin-1-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O2/c1-12(9-2-3-9)10-4-6-13(7-5-10)8-11(14)15/h9-10H,2-8H2,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFCWTHCCPNDPSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CC1)C2CCN(CC2)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101217267
Record name 1-Piperidineacetic acid, 4-(cyclopropylmethylamino)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101217267
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1353947-63-3
Record name 1-Piperidineacetic acid, 4-(cyclopropylmethylamino)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1353947-63-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Piperidineacetic acid, 4-(cyclopropylmethylamino)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101217267
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(Cyclopropyl-methyl-amino)-piperidin-1-yl]-acetic acid typically involves multiple steps, starting from commercially available precursors. One common route involves the alkylation of piperidine with cyclopropyl-methyl chloride, followed by the introduction of the acetic acid group through a carboxylation reaction. The reaction conditions often require the use of strong bases, such as sodium hydride or potassium tert-butoxide, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, which allow for better control over reaction parameters and improved scalability. Additionally, purification techniques such as crystallization or chromatography are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

[4-(Cyclopropyl-methyl-amino)-piperidin-1-yl]-acetic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the cyclopropyl group, using reagents such as alkyl halides or sulfonates.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)

    Substitution: Alkyl halides, sulfonates, sodium hydride (NaH), potassium tert-butoxide (KOtBu)

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols. Substitution reactions can lead to the formation of various alkylated or functionalized derivatives.

Scientific Research Applications

Chemistry

In chemistry, [4-(Cyclopropyl-methyl-amino)-piperidin-1-yl]-acetic acid is used as an intermediate in the synthesis of more complex molecules

Biology

In biological research, this compound may be used to study the effects of cyclopropyl and piperidine derivatives on biological systems. It can serve as a model compound for investigating the interactions of similar structures with enzymes or receptors.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic applications. Its derivatives may exhibit pharmacological activities, such as anti-inflammatory or analgesic effects, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals or as a precursor for the synthesis of agrochemicals and other fine chemicals.

Mechanism of Action

The mechanism of action of [4-(Cyclopropyl-methyl-amino)-piperidin-1-yl]-acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropyl-methyl-amino group may enhance binding affinity to these targets, while the piperidine ring provides structural stability. The acetic acid moiety can participate in hydrogen bonding, further stabilizing the interaction. These combined effects contribute to the compound’s overall biological activity.

Comparison with Similar Compounds

Structural Comparison

The compound shares a core piperidin-1-yl-acetic acid scaffold with several analogs. Key structural variations include:

Compound Name Key Substituents Molecular Weight (g/mol) Reference(s)
[4-(Cyclopropyl-methyl-amino)-piperidin-1-yl]-acetic acid Cyclopropyl-methyl-amino at 4-position 254.33
2-(1-(2-Cyclopropyl-4-(methoxycarbonyl)phenyl)piperidin-4-yl)acetic acid Methoxycarbonylphenyl at 2-position, cyclopropyl on benzene 388.45 (estimated)
{2-Cyclopropyl-4-[4-(2-methoxy-phenyl)-piperidin-1-yl]-pyrimidin-5-yl}-acetic acid Methoxyphenyl-piperidine, cyclopropyl on pyrimidine 396.3 (MS observed)
(1-{2-Cyclopropyl-4-[4-(2-methoxy-phenyl)-piperidin-1-yl]-quinazolin-6-yl}-piperidin-4-yl)-ethoxycarbonylmethyl-amino]-acetic acid ethyl ester Quinazoline core, ethoxycarbonylmethyl-amino, methoxyphenyl-piperidine 630.3 (MS observed)

Key Observations :

  • The cyclopropyl group is a common feature, likely enhancing metabolic stability or binding affinity .
  • Substituents on the aromatic or heterocyclic rings (e.g., methoxy, fluoro) modulate lipophilicity and target engagement .

Key Observations :

  • Yields vary widely (13–100%), with lower yields in multi-step reactions involving heterocyclic cores .
Physicochemical and Pharmacological Properties
Compound Name Solubility Biological Target Activity Notes Reference(s)
This compound Not reported Unknown (structural analog to GPCR ligands) Likely CNS-modulating
2-(Piperidin-4-yl)acetamides (10d, 10e) DMF-soluble Soluble epoxide hydrolase (sEH) Anti-inflammatory, IC₅₀ ~10 nM
{2-Cyclopropyl-4-[4-(2-methoxy-phenyl)-piperidin-1-yl]-pyrimidin-5-yl}-acetic acid THF/water-miscible Neurotensin receptor 1 (NTSR1) Agonist activity, EC₅₀ <100 nM
8b (Opioid/chemokine receptor ligand) THF-soluble Mu opioid receptor/chemokine receptor Analgesic in rodent models

Key Observations :

  • Piperidine-acetic acid derivatives often target GPCRs or enzymes, with substituents dictating specificity (e.g., methoxyphenyl for NTSR1 , cyclopropyl for sEH ).
  • Solubility in polar aprotic solvents (DMF, THF) is common, but aqueous solubility data are scarce.
Analytical Characterization

All compounds were validated via:

  • NMR : Used to confirm cyclopropyl, piperidine, and acetic acid moieties (e.g., δ 1.09–0.95 ppm for cyclopropyl protons ).
  • MS : Molecular ions ([M+H]⁺) consistent with calculated masses (e.g., 396.3 observed vs. 396.4 calculated for pyrimidine analog ).
  • Chromatography : Prep-HPLC and silica gel chromatography resolve complex mixtures .

Biological Activity

[4-(Cyclopropyl-methyl-amino)-piperidin-1-yl]-acetic acid is a synthetic organic compound that belongs to the class of piperidine derivatives. Its unique structure, characterized by a cyclopropyl group and a piperidine ring, suggests significant potential for various biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and comparisons with similar compounds.

Chemical Structure and Properties

The compound features a piperidine ring with a cyclopropyl-methyl-amino substitution and an acetic acid moiety. This configuration is believed to enhance its interaction with biological targets, making it a candidate for pharmacological applications.

Feature Description
Molecular FormulaC12H18N2O2
Molecular Weight222.29 g/mol
StructureChemical Structure

The mechanism of action of this compound involves interactions with specific molecular targets, such as enzymes or receptors. The cyclopropyl-methyl-amino group may enhance binding affinity to these targets, while the piperidine ring contributes to structural stability. The acetic acid moiety allows for hydrogen bonding, further stabilizing interactions within biological systems. These combined effects contribute to the compound’s overall biological activity and therapeutic potential.

Biological Activity

Research indicates that this compound exhibits various biological activities, primarily related to its structural characteristics. Potential activities include:

  • Analgesic Effects : Similar compounds have shown potential analgesic properties, suggesting that this compound may also possess pain-relieving effects.
  • Antidepressant Properties : The structural similarity to known antidepressants indicates possible mood-enhancing effects.
  • Antimicrobial Activity : Some piperidine derivatives have demonstrated antibacterial and antifungal properties, which may extend to this compound .

Structure-Activity Relationship (SAR)

The biological activity of piperidine derivatives often correlates with their structural features. For instance:

Compound Name Structural Features Biological Activity
1-(Cyclopropylmethyl)piperidineCyclopropyl group; no carboxylic acidPotential analgesic
4-(Methylamino)piperidineMethylamino substitution; no cyclopropylAntidepressant properties
1-(3-Pyridyl)piperidinePyridine ring; similar nitrogen functionalityNeuroactive effects

The unique combination of functional groups in this compound may provide distinct pharmacological profiles compared to these other compounds.

Case Studies and Research Findings

Recent studies have focused on the synthesis and evaluation of similar compounds, highlighting the importance of structural modifications in enhancing biological activity. For example:

  • A study on piperidine derivatives revealed that modifications at specific positions on the piperidine ring significantly affected their antibacterial efficacy against various strains, including Gram-positive and Gram-negative bacteria .
  • Another research effort demonstrated that introducing specific functional groups could enhance metabolic stability and reduce cytotoxicity while maintaining potent biological activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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[4-(Cyclopropyl-methyl-amino)-piperidin-1-yl]-acetic acid
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[4-(Cyclopropyl-methyl-amino)-piperidin-1-yl]-acetic acid

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